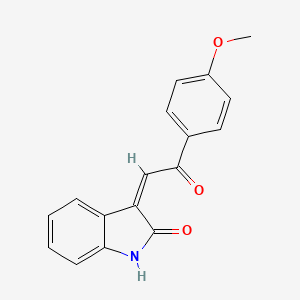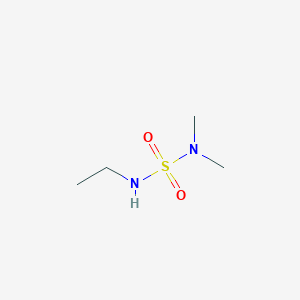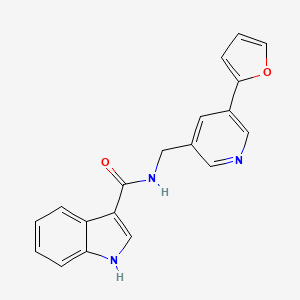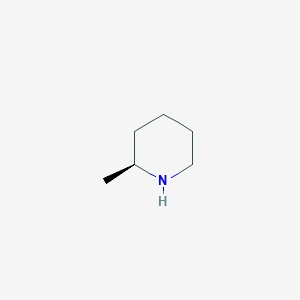
(S)-(+)-2-Methylpiperidine
説明
“(S)-(+)-2-Methylpiperidine” is a chiral compound with the empirical formula C6H13N . It has been used in the preparation of (S)-N-(3-(2-pipecolin-1-yl)propyl)phthalimide by reacting with N-(3-bromopropyl)phthalimide . It may also be used as a starting material in the multi-step synthesis of (2S,6S)-(+)-solenopsin A .
Molecular Structure Analysis
The molecular weight of “this compound” is 99.17 . The SMILES string representation of its structure isC[C@H]1CCCCN1 . Chemical Reactions Analysis
“this compound” has been used in the preparation of (S)-N-(3-(2-pipecolin-1-yl)propyl)phthalimide . It may also be used as a starting material in the multi-step synthesis of (2S,6S)-(+)-solenopsin A .Physical And Chemical Properties Analysis
“this compound” has a boiling point of 117-121 °C and a density of 0.823 g/mL at 25 °C . Its refractive index is 1.446 .科学的研究の応用
1. Binding to Nicotinic Up-Regulatory Site
(S)-(+)-2-Methylpiperidine has been identified for its specificity in enhancing the binding of (-)-[3H]nicotine in rat brain P2 preparation. This isomer increases the binding of (-)-[3H]nicotine, indicating a stereospecific nicotinic up-regulatory site (Sloan et al., 1985).
2. Formation Constants and Conformational Analysis
Research using nuclear magnetic resonance (NMR) spectroscopy has shown that the carbamate of 2-methylpiperidine is a stable species in aqueous solutions. This study provides insights into the temperature-dependent formation constants for carbamate and contributes to a comprehensive chemical equilibrium model (Mcgregor et al., 2018).
3. Role in Hydrodenitrogenation
This compound has been studied in the context of hydrodenitrogenation (HDN), a process important in chemical synthesis and petroleum refining. Research suggests that methyl groups in 2-methylpiperidine influence the reaction mechanism and product distribution in HDN processes (Egorova et al., 2002).
4. Absorption Studies in Carbon Capture
Studies on the absorption of CO2 in aqueous solutions of 2-methylpiperidine have been conducted to understand its application in carbon capture and storage technologies. These studies include measurements of enthalpies of solution and modeling of phase equilibria (Coulier et al., 2016).
Safety and Hazards
特性
IUPAC Name |
(2S)-2-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6-4-2-3-5-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWUEBIEOFQMSS-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3197-42-0 | |
| Record name | (S)-(+)-2-Methylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Q & A
Q1: How does the chirality of 2-Methylpiperidine affect its ability to form inclusion complexes?
A1: Research indicates that the chirality of 2-Methylpiperidine significantly influences its inclusion complex formation. For instance, (S,S)-(–)-9,10-bis[3-(o-chlorophenyl)-3-hydroxy-3-phenyl]anthracene (host molecule) selectively includes the (S)-enantiomer of 2-Methylpiperidine over the (R)-enantiomer when complexation occurs in methanol. [] This selectivity highlights the importance of stereochemical interactions in host-guest chemistry.
Q2: What is the preferred conformation of the 2-Methylpiperidine ring in amide derivatives, and how does this relate to hindered rotation?
A2: NMR studies on amide derivatives of (S)-(+)-2-Methylpiperidine revealed that the piperidine ring predominantly adopts a conformation where the methyl substituent occupies an axial position. [] This preferred conformation contributes to hindered rotation around the amide C(O)-N bond. The free energy of activation for this hindered rotation in this compound amide is approximately 77 kJ/mol, indicating a significant energy barrier. []
Q3: Can this compound be used to determine the enantiomeric excess of chiral methanol?
A3: Yes, this compound can be employed to assess the enantiomeric excess of chiral methanol. After transferring the methyl group from chiral methanol to the nitrogen of this compound, the resulting diastereomeric products can be distinguished using 3H{(1)H} NMR spectroscopy. [] This method allows for the accurate determination of enantiomeric excess in synthesized chiral methanol.
Q4: How do the ring-puckering dynamics of (S)-2-Methylpiperidine differ from its structural isomer, (R)-2-methylpyrrolidine, and how does this impact their optical activity?
A4: (S)-2-Methylpiperidine, with its six-membered ring, primarily undergoes semi-inversion between chairlike antipodes for ring puckering. [] In contrast, the five-membered ring of (R)-2-methylpyrrolidine favors hindered pseudorotation among envelope/twist motifs. [] These distinct ring-puckering mechanisms result in different optical activity profiles and solvent-dependent behavior for the two isomers. Notably, (S)-2-Methylpiperidine demonstrates more pronounced solvent-induced perturbations in its optical activity at longer wavelengths. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

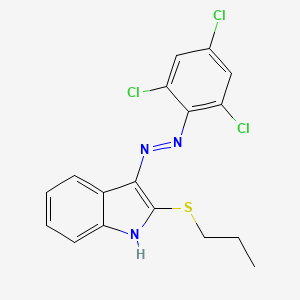

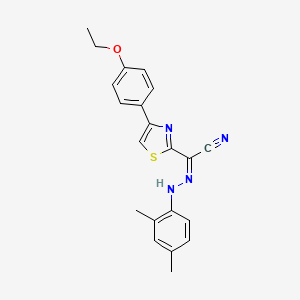

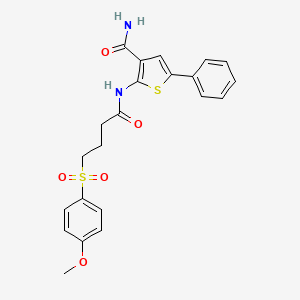
![Spiro[2.2]pentane-2-carboximidamide;hydrochloride](/img/structure/B2786088.png)
![Ethyl 2-[(2-acetyl-3-oxobut-1-en-1-yl)amino]acetate](/img/structure/B2786089.png)

![Isopropyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2786092.png)
